Bienvenue dans la boutique en ligne BenchChem!

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one

Fragment-based drug discovery Crystallographic fragment screening Spliceosomal protein-protein interactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one (PubChem CID is a heterocyclic fragment (MW: 233.29 g/mol; Formula: C11H11N3OS) containing a 1,2,4-triazole-thioether and a phenylethanone moiety. It is a member of the 1,103-compound F2X-Universal Fragment Library and has been validated as a crystallographic hit (ligand code W5C; fragment P08E10) against the Aar2/Prp8 RNaseH-like domain complex.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
CAS No. 5374-08-3
Cat. No. B5754489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one
CAS5374-08-3
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCN1C=NN=C1SCC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H11N3OS/c1-14-8-12-13-11(14)16-7-10(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyMQPQQMUJJODTTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one (CAS 5374-08-3): Validated Fragment Hit for Splicing Factor Complex Procurement


2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one (PubChem CID 780424) is a heterocyclic fragment (MW: 233.29 g/mol; Formula: C11H11N3OS) containing a 1,2,4-triazole-thioether and a phenylethanone moiety [1]. It is a member of the 1,103-compound F2X-Universal Fragment Library and has been validated as a crystallographic hit (ligand code W5C; fragment P08E10) against the Aar2/Prp8 RNaseH-like domain complex [2][3]. The compound exhibits a confirmed, high-resolution binding pose (PDB 7FOY, 1.55 Å) on a challenging spliceosomal protein-protein interaction target, placing it within a cluster of 269 hits distributed over 10 binding sites identified in the primary screening campaign [2].

Why Generic 1,2,4-Triazole-Thioether Analogs Cannot Substitute for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one in Splicing Factor Research


Close analogs within the triazole-thioether-phenylethanone chemical space lack validated structural information for the Aar2/Prp8 splicing factor complex, a challenging protein-protein interaction target. While generic substitution might match some 2D similarity metrics, it forfeits the key differentiator: the experimentally confirmed, high-resolution crystallographic binding pose of fragment P08E10 at 1.55 Å (PDB 7FOY) [1]. This binding mode provides the essential structural basis for structure-guided optimization and validates the compound's engagement with a specific binding site within a biologically relevant macromolecular assembly, a level of validation absent for uncharacterized analogs [1][2].

Quantitative Differential Evidence for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one Compared to In-Class Analogs


Validated Crystallographic Binding Mode versus Non-Validated In-Class Analogs

The target compound possesses an experimentally determined, high-resolution (1.55 Å) X-ray crystallographic binding pose within the Aar2/Prp8 RNaseH-like domain complex, a key spliceosomal assembly [1]. In contrast, closely related derivatives, such as 2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one or 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone, lack any publicly deposited structural data in this or related systems, making their binding modes purely speculative .

Fragment-based drug discovery Crystallographic fragment screening Spliceosomal protein-protein interactions

Fragment Physicochemical Profile Compliance versus Mean F2X-Universal Library Properties

The target compound's computed physicochemical properties (MW: 233.29 g/mol, XLogP3: 1.7, HBD: 0, TPSA: 73.1 Ų) place it within the established fragment-like space [1]. When compared against the mean properties of the F2X-Universal Library, which was designed to represent the available fragment chemistry space with high 3D-pharmacophore diversity, its cLogP of approximately 1.7 and topological polar surface area of 73.1 Ų position it closely aligned with the library's central tendencies [2][3].

Fragment-based drug discovery Physicochemical property analysis Compound library design

Validation as a Hit within a Protein-Protein Interaction Target versus Generic Enzyme Targets

Many 1,2,4-triazole derivatives are screened against isolated enzymes (e.g., CYP51, MurB) or antimicrobial whole-cell assays, yielding hits of potentially limited novelty [1]. In contrast, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one was identified as one of 269 hits from a 1,103-compound library screened against the Aar2/Prp8 protein-protein complex, a member of the spliceosome [2]. This represents a far more challenging and less-tractable target class, enhancing the value proposition of this validated fragment over analogs only validated against conventional targets.

Protein-protein interaction inhibitors Spliceosome targeting Fragment hit triage

Ligand Validation Metrics within the PDB versus Unvalidated Analogs

The deposited model of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one (W5C) in PDB 7FOY has undergone rigorous real-space correlation and geometry validation [1]. The best-fitted instance (Chain C) has a real-space R-factor of 0.501 and a real-space correlation coefficient of 0.408, with RMSZ-bond-length of 1.21 and RMSZ-bond-angle of 1.03 [1]. No such validation data exists for any close analog, such as 2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone or 2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone, whose structural models remain unreported .

Crystallographic refinement quality Ligand validation Structural biology

High-Impact Application Scenarios for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one (CAS 5374-08-3)


Structure-Guided Optimization of Splicing Modulators Targeting the Aar2/Prp8 Interface

Medicinal chemistry teams can use this validated fragment hit (PDB 7FOY, 1.55 Å) as a starting point for growing or linking strategies targeting the Prp8 RNaseH-like domain interface [1]. The experimentally confirmed binding pose provides a direct structural template for computational docking, pharmacophore modeling, and rational substitution of the phenyl or triazole moieties, reducing the synthetic exploration space compared to starting from an unvalidated analog [1].

Fragment-Based Drug Discovery (FBDD) Hit Triage for Challenging Protein-Protein Interactions

Compound procurement groups can prioritize this molecule as a high-quality, structurally validated starting fragment for FBDD campaigns targeting spliceosomal or other protein-protein interfaces [1][2]. Its membership in the F2X-Universal Library provides immediate access to structurally analogous compounds for SAR-by-catalog approaches, potentially accelerating hit expansion efforts [2].

Computational Chemistry Benchmarks and Docking Validation Studies

The availability of high-resolution crystallographic data and quantitative ligand validation metrics (real-space R-factor: 0.501, RMSZ-bond-length: 1.21) makes this compound suitable for benchmarking pose-prediction algorithms or validating new docking scoring functions against an experimentally observed binding mode [1].

Chemical Probe Development for Spliceosome Biology Research

Investigators studying pre-mRNA splicing mechanisms can procure this compound as a confirmed binding ligand of the Prp8/Aar2 subcomplex, providing a chemical tool for mapping functional surfaces of the spliceosome or for designing bivalent ligands when paired with fragments binding adjacent sites [1].

Quote Request

Request a Quote for 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.